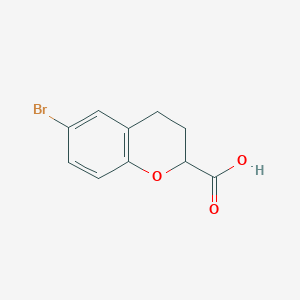

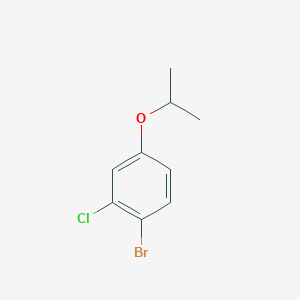

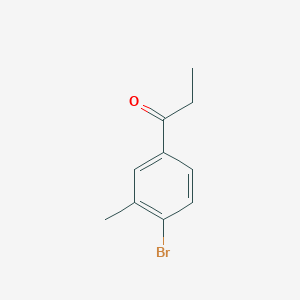

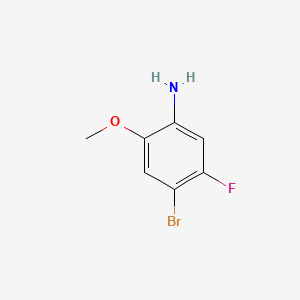

1-溴-2-氯-4-异丙氧基苯

描述

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves electrophilic aromatic substitution reactions, as seen in the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water . Similarly, the synthesis of 1-bromo-2,4-difluorobenzene from m-phenylene diamine through the Schiemann reaction and subsequent bromination is another example of halogenated benzene derivative synthesis . These methods highlight the reactivity of the benzene ring and the ability to introduce various substituents, including bromo and chloro groups, which could be applicable to the synthesis of 1-Bromo-2-chloro-4-isopropoxybenzene.

Molecular Structure Analysis

The molecular structure of halogenated benzenes can significantly influence their physical properties and reactivity. For instance, the study of dibromobenzenes revealed that the melting points of these compounds are consistent with molecular symmetry and the presence of halogen bonds . The X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes showed that despite chemical similarities, the packing motifs can be highly variable, influenced by Br...Br interactions and hydrogen bonds . These findings suggest that the molecular structure of 1-Bromo-2-chloro-4-isopropoxybenzene would also be influenced by similar intermolecular interactions.

Chemical Reactions Analysis

Halogenated benzenes can undergo various chemical reactions, including isomerization and substitution. The isomerization of styrylbenzene derivatives in strong base conditions was studied, revealing the kinetic stability of different isomers and their potential as probes for amyloid plaques in Alzheimer's disease . This indicates that 1-Bromo-2-chloro-4-isopropoxybenzene could also exhibit isomerization under certain conditions, which may affect its reactivity and applications.

Physical and Chemical Properties Analysis

The physical properties of halogenated benzenes, such as melting points and crystal structures, are influenced by molecular symmetry and intermolecular interactions. For example, the melting relations in isomeric dibromobenzenes are related to their crystal structures and the frequency of halogen bonds . The presence of halogen atoms can also affect the volatility and solubility of these compounds, as seen in the study of chlorobenzene and bromobenzene, which crystallize with very similar structures and are suitable as phase change materials for cold storage applications . These insights can be extrapolated to predict the physical and chemical properties of 1-Bromo-2-chloro-4-isopropoxybenzene, such as its melting point, solubility, and potential applications in phase change materials.

科学研究应用

聚合物合成中的端熄灭

卤代烷氧基苯的一个重要应用,与1-溴-2-氯-4-异丙氧基苯密切相关,是在聚异丁烯聚合物化学反应中的端熄灭。Morgan、Martínez-Castro和Storey(2010)的研究表明,烷氧基苯可用于TiCl4催化的准活性聚合物化学反应中进行直接链端官能化。这一过程对于合成具有特定末端基团官能化的聚合物至关重要,增强了它们在各种工业应用中的实用性(Morgan, N. Martínez-Castro, & R. Storey, 2010)。

化合物中的结构决定因素

Pigge、Vangala和Swenson(2006)的另一项研究侧重于卤代化合物中的结构决定因素,指出卤素键合在定义化学实体的结构属性方面的重要性。尽管与1-溴-2-氯-4-异丙氧基苯无直接关联,但这项研究的见解可以推广到理解卤素取代基如何影响分子结构和反应性(F. Pigge, V.R. Vangala, & D. Swenson, 2006)。

SARS-CoV-2的抑制剂

El Idrissi等人(2021)研究了卤代乙烯基苯在[3+2]环加成反应中的化学反应性,突出它们作为Mpro-SARS-CoV-2抑制剂的潜力。这项研究展示了卤代化合物在药物化学中以及作为潜在药用剂的更广泛应用,包括1-溴-2-氯-4-异丙氧基苯(M. El Idrissi et al., 2021)。

环境和安全应用

对卤代酚类化合物的热降解研究,包括类似于1-溴-2-氯-4-异丙氧基苯的化合物,对于了解二恶英和呋喃等有害副产物的形成至关重要。Evans和Dellinger(2006)的研究揭示了这些有毒化合物形成的条件,强调在处理或处置此类化学品时的环境和安全考虑(Catherine S. Evans & B. Dellinger, 2006)。

安全和危害

The safety information for 1-Bromo-2-chloro-4-isopropoxybenzene indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

作用机制

Target of Action

1-Bromo-2-chloro-4-isopropoxybenzene is a chemical compound used as an intermediate in organic syntheses . The primary targets of this compound are the molecules it interacts with during these syntheses.

Mode of Action

The compound is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the compound undergoes transmetalation, a reaction where an organometallic compound transfers a ligand to another metal .

Biochemical Pathways

The Suzuki–Miyaura coupling is a key biochemical pathway involving this compound. It’s a process that conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This pathway is crucial in the synthesis of various organic compounds.

Pharmacokinetics

These properties are often influenced by factors such as the compound’s molecular weight, solubility, and stability .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling process . This leads to the synthesis of various organic compounds, contributing to diverse chemical reactions and products.

Action Environment

The action, efficacy, and stability of 1-Bromo-2-chloro-4-isopropoxybenzene can be influenced by various environmental factors. For instance, it’s slightly soluble in water , which can affect its distribution and reactivity in aqueous environments. Additionally, it should be stored in a cool, dry, and well-ventilated place to maintain its stability .

属性

IUPAC Name |

1-bromo-2-chloro-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQWLZQIHOTRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001288926 | |

| Record name | 1-Bromo-2-chloro-4-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313545-46-9 | |

| Record name | 1-Bromo-2-chloro-4-isopropoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313545-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloro-4-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)